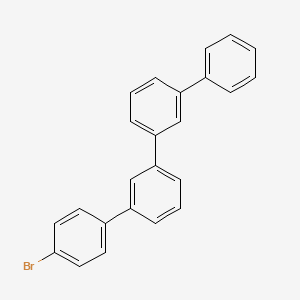

4-Bromo-m-quaterphenyl

Description

Significance of Oligo- and Poly(phenylenes) in Conjugated Systems Research

Oligo- and poly(phenylenes) are fundamental components in the field of conjugated systems research. These molecules, composed of repeating phenyl units, possess delocalized π-electron systems that are crucial for charge transport and light emission. fluorochem.co.ukacs.org This delocalization allows for the tuning of their electronic and photophysical properties, making them suitable for a range of applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics. smolecule.comresearchgate.net The ability to control the length and substitution pattern of these chains enables the precise engineering of their properties for specific functions. mdpi.comnih.gov

Role of Halogenated Aromatic Scaffolds in Molecular Engineering

Halogenated aromatic compounds are pivotal building blocks in molecular engineering. fluorochem.co.uk The introduction of a halogen atom, such as bromine, onto an aromatic ring provides a reactive handle for a variety of chemical transformations. nih.gov This is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used to form new carbon-carbon bonds and construct larger, more intricate molecules. smolecule.commdpi.com The regioselective placement of halogens allows for precise control over the final structure and properties of the target molecule, making halogenated aromatics essential tools for synthetic chemists. researchgate.net

Positioning of 4-Bromo-m-quaterphenyl within Contemporary Organic Materials Science

This compound occupies a strategic position in modern organic materials science. As a brominated quaterphenyl (B1678625), it combines the desirable electronic properties of the quaterphenyl core with the synthetic versatility of a halogenated aromatic compound. smolecule.com The bromine atom serves as a key functional group for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties. smolecule.com This makes this compound a valuable intermediate for creating advanced materials with potential applications in fields such as organic electronics and liquid crystal displays. smolecule.com The study of its reactions and properties continues to contribute to the development of new and improved organic materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H17Br |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

1-bromo-4-[3-(3-phenylphenyl)phenyl]benzene |

InChI |

InChI=1S/C24H17Br/c25-24-14-12-19(13-15-24)21-9-5-11-23(17-21)22-10-4-8-20(16-22)18-6-2-1-3-7-18/h1-17H |

InChI Key |

INYWZAZTLVZDSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo M Quaterphenyl and Its Precursors

Direct Bromination Approaches for Quaterphenyl (B1678625) Scaffolds

The direct bromination of an m-quaterphenyl backbone represents a potential pathway to 4-Bromo-m-quaterphenyl. This method relies on the principles of electrophilic aromatic substitution, where a bromine electrophile is introduced onto one of the phenyl rings. However, the key challenge lies in controlling the position of bromination (regioselectivity) on the quaterphenyl structure, which contains multiple non-equivalent aromatic protons.

Controlled Regioselective Bromination Techniques

Achieving controlled regioselective bromination on a non-activated arene like m-quaterphenyl requires careful selection of brominating agents and reaction conditions to favor substitution at a specific position. The phenyl rings in m-quaterphenyl are electron-rich, but without strong activating or directing groups, a mixture of mono- and poly-brominated isomers is likely.

Several techniques are employed for the regioselective bromination of aromatic compounds. For electron-rich arenes, reagents like N-bromosuccinimide (NBS) are often used under mild conditions. The use of Lewis acid catalysts such as AlCl₃, FeCl₃, or FeBr₃ can enhance the electrophilicity of bromine, but may also decrease selectivity. The choice of solvent can also influence the outcome, with polar solvents sometimes affecting the rate and selectivity of the reaction. For highly deactivated aromatic compounds, stronger conditions, such as N-bromosuccinimide in concentrated sulfuric acid, may be necessary.

In the context of m-quaterphenyl, the terminal phenyl groups are generally more susceptible to electrophilic attack than the internal rings. Predicting the exact site of bromination would depend on subtle electronic and steric effects. Theoretical analysis using density functional theory (DFT) can be employed to predict the most likely position of electrophilic attack by calculating the electron density of the different carbon atoms in the aromatic rings.

Optimization of Reaction Conditions and Reagents

The optimization of reaction conditions is crucial to maximize the yield of the desired 4-bromo isomer and minimize the formation of byproducts. Key parameters to consider include the choice of brominating agent, the presence and type of catalyst, the solvent, and the reaction temperature.

For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with N-bromosuccinimide (NBS) under aqueous conditions at room temperature. Another approach involves using ammonium bromide as a bromine source with Oxone as an oxidant, which can provide monobrominated products in good yields under mild conditions. The table below outlines various reagents and their typical applications in the bromination of aromatic compounds, which could be adapted for the synthesis of this compound.

| Brominating Reagent/System | Typical Substrate | Key Features |

| N-Bromosuccinimide (NBS) | Electron-rich arenes | Mild conditions, often used for selective bromination. |

| Ammonium Bromide / Oxone | Aromatic compounds | Mild conditions, good yields of monobrominated products. |

| N-Bromosuccinimide / H₂SO₄ | Deactivated arenes | Harsher conditions for less reactive substrates. |

| Br₂ with Lewis Acid (e.g., FeBr₃) | Benzene and derivatives | Classic electrophilic aromatic bromination. |

Cross-Coupling Strategies for Quaterphenyl Core Assembly

A more versatile and widely employed strategy for the synthesis of complex biaryls and oligoarylenes like this compound is through transition metal-catalyzed cross-coupling reactions. These methods build the quaterphenyl skeleton piece by piece, allowing for precise control over the substitution pattern, including the placement of the bromine atom.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex. This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks. The synthesis of unsymmetrical terphenyls and oligophenylenes has been successfully achieved using this methodology.

The Suzuki-Miyaura reaction relies on the use of organoboron compounds, most commonly boronic acids (Ar-B(OH)₂) or their corresponding esters. For the synthesis of this compound, a convergent approach would involve coupling reactions between smaller brominated and boronic acid-functionalized phenyl or biphenyl (B1667301) precursors. For example, a key intermediate could be a brominated biphenyl boronic acid which is then coupled with another aryl halide. The synthesis of monofunctionalized p-quaterphenyls has been demonstrated using a reliable Suzuki cross-coupling strategy, highlighting the effectiveness of this approach for building quaterphenyl structures.

The general scheme for a Suzuki-Miyaura coupling is as follows:

Ar¹-X + Ar²-B(OR)₂ --(Pd catalyst, Base)--> Ar¹-Ar²

Where Ar¹ and Ar² are aryl groups, X is a halide (Br, I), and B(OR)₂ represents a boronic acid or ester.

The success of the Suzuki-Miyaura coupling hinges on the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst. The choice of base and solvent is also critical for an efficient reaction. A variety of palladium catalysts and reaction conditions have been developed to improve the efficiency and scope of the Suzuki-Miyaura coupling for the synthesis of complex molecules like poly(m-phenylene)s.

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions used in the synthesis of oligophenylenes.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene/H₂O | Room Temp - 100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 - 100 |

| Ligandless Pd | - | Cs₂CO₃ | Dioxane/H₂O | Room Temp |

The synthesis of monofunctionalized p-quaterphenyls, for example, has been achieved in good to excellent yields using Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a toluene/methanol/water solvent system. This demonstrates a practical application of the Suzuki-Miyaura reaction for constructing bromo-quaterphenyl architectures.

Stille Coupling and Other Organometallic Approaches

The formation of carbon-carbon bonds between aromatic rings is a cornerstone of polyphenyl synthesis. Organometallic cross-coupling reactions, catalyzed by transition metals like palladium, are paramount for this purpose. The Stille and Suzuki-Miyaura reactions are among the most versatile and widely utilized methods. mdpi.com

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. uwindsor.ca For the synthesis of an m-quaterphenyl structure, a conceivable Stille coupling strategy would involve the reaction of a bromo-m-terphenyl derivative with an appropriate phenylstannane, or the coupling of a dihalobenzene with a phenylstannane followed by a subsequent coupling with another halo-biphenyl. The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nih.gov The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca Advances in ligand design, such as the use of bulky, electron-rich phosphines, have significantly improved the scope and efficiency of the Stille coupling, allowing for reactions with less reactive aryl chlorides and at milder conditions. nih.gov

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mdpi.comorganic-chemistry.org This method is often preferred due to the lower toxicity and environmental impact of boron compounds compared to organostannanes. mdpi.com A synthetic approach to a quaterphenyl backbone using this method could involve the sequential coupling of a dibromobenzene with different arylboronic acids. For instance, the synthesis of unsymmetrical p-terphenyls has been demonstrated using a flow reactor, involving a sequential, chemo-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene with various arylboronic acids. tandfonline.com This highlights the potential for precise control in building up the polyphenyl chain. During such sequential couplings, dimerization of bromo-biaryl intermediates can sometimes occur, leading to the formation of quaterphenyl compounds as byproducts, which itself can be a route to the desired core structure. tandfonline.comresearchgate.net

The general conditions for these palladium-catalyzed cross-coupling reactions are summarized in the table below.

| Feature | Stille Coupling | Suzuki-Miyaura Coupling |

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂) |

| Coupling Partner | Organic Halide/Triflate | Organic Halide/Triflate |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Palladium(0) or (II) complex |

| Key Step | Transmetalation from tin to palladium | Base-assisted transmetalation from boron |

| Advantages | High functional group tolerance | Low toxicity of reagents, mild conditions |

Ullmann Coupling for Diarylation

The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds, involving the copper-catalyzed coupling of two molecules of an aryl halide. tandfonline.com This reaction is particularly useful for forming the biphenyl core structure, which serves as a fundamental building block for higher polyphenyls like quaterphenyl. The traditional Ullmann condensation requires high temperatures and an excess of copper, but modern variations have improved the reaction's efficiency and scope. tandfonline.com

In the context of synthesizing precursors for m-quaterphenyl, the Ullmann coupling can be employed to prepare dinitrobiphenyl intermediates. For example, 2,2'-dinitrobiphenyl is synthesized by heating o-chloronitrobenzene with copper bronze. orgsyn.org The reaction is typically performed in the presence of sand to moderate the temperature, which is kept between 215–225°C. orgsyn.org The resulting dinitrobiphenyl can then be further functionalized. While the classic Ullmann reaction is primarily for symmetric biaryls, modifications and related Ullmann-type reactions can be used for the synthesis of unsymmetrical diaryl ethers and other structures through nucleophilic aromatic substitution. rsc.org

The mechanism of the Ullmann biaryl synthesis is thought to involve the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition with the aryl halide, followed by further reaction and reductive elimination to form the new aryl-aryl bond. tandfonline.com

Advanced Synthetic Protocols

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has incorporated advanced techniques such as solventless and microwave-assisted reactions.

Solventless Synthesis Techniques

Solventless, or solid-state, synthesis offers significant environmental benefits by reducing or eliminating the use of hazardous organic solvents, which are a major source of chemical waste. These techniques can also lead to shorter reaction times and simpler purification procedures.

One application relevant to the synthesis of polyphenyl precursors is the use of a high-speed ball milling technique for the Ullmann coupling reaction. The biarylation of 2-iodonitrobenzene to form 2,2'-dinitrobiphenyl has been achieved in quantitative yield by continuous shaking in a copper vial without any additional solvent or copper catalyst. This method is cleaner and faster than traditional solution-phase coupling, which requires high-boiling solvents and extensive purification. The development of such solvent-free methods is a key aspect of green chemistry, aiming to reduce industrial waste and create more sustainable synthetic pathways. mdpi.comrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. at.ua This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. sphinxsai.comnih.gov The heating is efficient and direct, as microwaves interact with polar molecules in the reaction mixture, leading to rapid temperature increases. nih.gov

Microwave assistance has been successfully applied to a wide range of reactions, including many of the palladium-catalyzed cross-couplings used in polyphenyl synthesis. at.ua For example, Suzuki-Miyaura reactions can be significantly accelerated under microwave irradiation. nih.gov A three-component, one-pot synthesis of complex heterocyclic systems has been demonstrated to proceed in minutes under microwave conditions, whereas conventional heating required hours or failed to produce a product. nih.gov Given that reactions like Stille and Suzuki couplings are fundamental to constructing the m-quaterphenyl skeleton, the application of microwave heating is a highly relevant and advantageous protocol for accelerating the synthesis. sphinxsai.comijpsjournal.com

The table below compares conventional heating with microwave-assisted synthesis for a representative organic reaction.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

| Heating Method | External (e.g., oil bath) | Dielectric heating |

| Reaction Time | Hours to Days | Minutes |

| Yield | Often lower | Often higher |

| Byproducts | More likely | Often reduced |

| Energy Efficiency | Lower | Higher |

Synthesis of m-Quaterphenyl Core

The synthesis of the m-quaterphenyl core involves the strategic coupling of benzene and biphenyl units. The meta-linkage presents a different synthetic challenge compared to the more linear p-quaterphenyls. The construction of m-terphenyls, which are key precursors or structural analogues, often involves reacting anionic diphenyl derivatives or utilizing cross-coupling reactions. wikipedia.orgacs.org For instance, multifunctionalized m-terphenyls can be synthesized via a [3C+3C] annulation of chalcones and allyl sulfone under transition-metal-free conditions. researchgate.net

Building upon these principles, the m-quaterphenyl core can be assembled through sequential cross-coupling reactions. A plausible route would involve the Suzuki coupling of a monobrominated m-terphenyl with phenylboronic acid, or a double Suzuki coupling of 1,3-dibromobenzene with two equivalents of biphenylboronic acid. The steric hindrance provided by the bulky terphenyl framework is a notable feature used in the stabilization of low-coordinate metal complexes. nih.gov

Preparation of Dinitrobiphenyl Intermediates

Dinitrobiphenyls are crucial intermediates as the nitro groups can be reduced to amino groups, which can then be diazotized and converted into a variety of other functional groups, including halogens, for subsequent coupling reactions.

The synthesis of 3,3'-dinitrobiphenyl, a key precursor for an m-linked polyphenyl chain, can be achieved from m-nitroaniline. The process involves suspending m-nitroaniline in a mixture of sulfuric acid and water, followed by diazotization with sodium nitrite. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. This procedure yields 3,3'-dinitrobiphenyl as yellow needles with a reported yield of 87%. prepchem.com

Below is a summary of the synthesis of 3,3'-dinitrobiphenyl.

| Starting Material | Reagents | Product | Yield |

| m-Nitroaniline | 1. H₂SO₄, H₂O, NaNO₂ (diazotization) | 3,3'-Dinitrobiphenyl | 87% |

| 2. CuCl, HCl |

This dinitrobiphenyl can then undergo further reactions, such as reduction of the nitro groups followed by Sandmeyer reactions, to introduce halides at the 3 and 3' positions, creating a building block for the synthesis of the m-quaterphenyl core.

Nitroxyl Group Exchange for Alkoxy Functionality

While direct exchange of a nitroxyl or nitro group for an alkoxy functionality via nucleophilic aromatic substitution is possible, it typically requires a highly activated aromatic ring with strong electron-withdrawing groups. A more common and versatile synthetic route involves a multi-step transformation of the nitro group. This process enhances the synthetic utility of nitro-substituted precursors, allowing for the introduction of alkoxy groups in positions that might not be accessible through other methods.

The typical sequence proceeds as follows:

Reduction of the Nitro Group: The aromatic nitro group is first reduced to a primary amine (-NH2). This transformation is commonly achieved using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl), or through catalytic hydrogenation with H2 gas over a palladium, platinum, or nickel catalyst.

Diazotization: The resulting aryl amine is then converted into a diazonium salt (-N2+). This is accomplished by treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like HCl at low temperatures (0–5 °C). mnstate.edumasterorganicchemistry.com

Hydroxylation: The diazonium salt is subsequently converted to a hydroxyl group (-OH). This can be achieved by heating the aqueous solution of the diazonium salt, a reaction that uses water as the nucleophile and releases nitrogen gas. wikipedia.org This step is a variant of the Sandmeyer reaction. wikipedia.org

Alkylation: Finally, the hydroxyl group is converted to the desired alkoxy group (-OR) via a Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming the ether.

This sequence provides a reliable method for replacing a nitro substituent with an alkoxy group on an aromatic ring.

Iodination for Further Coupling Reactions

Iodination of phenyl precursors is a critical step in the synthesis of complex molecules like this compound, as the carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. nih.gov This difference in reactivity allows for chemoselective, sequential coupling reactions. For instance, a molecule containing both an iodine and a bromine atom can be selectively reacted at the iodine position first, leaving the bromine available for a subsequent, different coupling reaction. nih.gov

One effective method for creating iodinated precursors is the regioselective Suzuki-Miyaura cross-coupling reaction. dntb.gov.ua For example, iodinated meta-terphenyls can be synthesized in good yields by reacting 5-substituted 1,2,3-triiodobenzenes with two equivalents of an arylboronic acid. dntb.gov.ua The coupling occurs preferentially at the less sterically hindered terminal iodine positions. dntb.gov.ua The remaining iodine atom on the newly formed terphenyl serves as a reactive handle for further elaboration, such as the final coupling step to form a quaterphenyl system.

The Sandmeyer reaction also provides a route to iodinated aromatics. An aryl amine can be converted to a diazonium salt, which is then treated with potassium iodide (KI) to replace the diazonium group with iodine. organic-chemistry.org This method is particularly useful for introducing iodine in positions not easily accessible by direct electrophilic iodination.

Table 1: Reactivity of Aryl Halides in Pd-Catalyzed Cross-Coupling

| Aryl Halide (Ar-X) | Relative Reactivity |

|---|---|

| Ar-I | Highest |

| Ar-Br | Intermediate |

| Ar-Cl | Lowest |

This table illustrates the general reactivity trend, which allows for selective sequential reactions.

Synthetic Routes for Related Brominated Phenyl Derivatives

The synthesis of this compound is contingent upon the availability of various brominated phenyl precursors, including brominated biphenyls and terphenyls.

Synthesis of Brominated Biphenyls Polybrominated biphenyls (PBBs) can be prepared through the direct bromination of biphenyl using bromine (Br2) in the presence of a Friedel-Crafts catalyst such as iron or aluminum chloride. nih.gov However, this method often yields a mixture of products with varying degrees of bromination. For more selective synthesis, modern cross-coupling methods are preferred. The Suzuki coupling, for instance, allows for the precise construction of specific PBB congeners by reacting a brominated arylboronic acid with a brominated aryl halide. uiowa.edu A selective process for producing 4-bromobiphenyl involves the monobromination of biphenyl in specific solvent media like amides or nitriles, which helps to minimize the formation of dibromobiphenyl byproducts. google.com

Synthesis of Brominated Terphenyls Brominated terphenyls are key intermediates. The synthesis of these compounds is most efficiently achieved using metal-catalyzed cross-coupling reactions. researchgate.net For example, 4'-aryl-substituted terpyridines (a related class of terphenyl-like compounds) are prepared by the Suzuki coupling of a brominated terpyridine with an aryl boronic acid. rsc.org Similarly, 4-Bromo-m-terphenyl can be synthesized through the coupling of precursors such as 1,3-dibromobenzene and phenylboronic acid. The bromine atom serves as a crucial functional handle for building larger molecules. nbinno.com

General Bromination and Functionalization Methods Two fundamental strategies are employed for the synthesis of specifically substituted brominated phenyl derivatives:

Electrophilic Aromatic Substitution: This involves the direct bromination of a substituted benzene ring. The position of the incoming bromine atom is dictated by the directing effects of the substituents already present on the ring. This method is straightforward but can be limited by regioselectivity issues.

Sandmeyer Reaction: This powerful and versatile method allows for the introduction of a bromine atom in a position that may not be achievable through direct substitution. wikipedia.org The process starts with an aromatic amine, which is converted to a diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) catalyst replaces the diazonium group with bromine. masterorganicchemistry.comwikipedia.orgnih.gov This is a cornerstone reaction for the synthesis of complex aryl bromides.

Table 2: Key Reactions in the Synthesis of Brominated Phenyl Derivatives

| Reaction | Description | Starting Material | Reagents | Product |

|---|---|---|---|---|

| Suzuki Coupling | C-C bond formation to build biphenyl/terphenyl backbone | Aryl Boronic Acid + Aryl Halide | Pd Catalyst, Base | Aryl-Aryl Compound |

| Electrophilic Bromination | Direct introduction of a bromine atom onto an aromatic ring | Aromatic Compound | Br2, FeBr3 | Bromo-Aromatic Compound |

| Sandmeyer Reaction | Replacement of an amino group with a bromine atom via a diazonium salt | Aryl Amine | 1. NaNO2, HCl2. CuBr | Aryl Bromide |

4-Bromo-1,1':3',1''-terphenyl | C18H13Br | ChemSrc The electronic density indicates the region where the negative charge of the electron is distributed. The HOMO-LUMO energy gap of 4-Bromo-1,1':3',1''-terphenyl is predicted to be 4.672eV. The HOMO is -6.213eV and LUMO is -1.541eV. ... The molecular formula of 4-Bromo-1,1':3',1''-terphenyl is C18H13Br, and its exact mass is 308.02. The polar surface area of 4-Bromo-1,1':3',1''-terphenyl is predicted to be 0Ų, and its polarizability is predicted to be 33.32ų. ... The electronic density indicates the region where the negative charge of the electron is distributed. The HOMO-LUMO energy gap of 4-Bromo-1,1':3',1''-terphenyl is predicted to be 4.672eV. The HOMO is -6.213eV and LUMO is -1.541eV. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7j-f47W97uK4JtQ58j3-4gX18V5h7Y-hT68rQ-4-Q2-yX-2l8jXw_e358KjX9g6y238z3xUq-9A==

4-Bromo-m-terphenyl | C18H13Br - ChemSpider ChemSpider record containing structure, synonyms, properties, vendors and database links for 4-Bromo-m-terphenyl, 54590-37-3, XWHCOAVJEOENNM-UHFFFAOYSA-N. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpiNzVy8qBIjniCmGA8pMjvJCtk4QjlRGxCYIB5tXP74mNS77EmIaTqNBdOjDxbyTsebQHDzY0Xsw-RRyRt9PJH6sr8M2rlYWgJWJ4HcFOdjhrz90jvf5MLueVgGJIL-_fhon4JJMWMG9U5cimyr7ukwIoJBFU

(PDF) Theoretical study of electronic and optical properties of tetramethyl-p-quaterphenyl dye laser under the effect of cyclohexane (B81311) solvent by DFT - ResearchGate RESEARCH ARTICLE | DE CE MB ER 0 4 20 23. Theoretical study of electronic and optical properties of. tetramethyl-p-quaterphenyl dye laser under the effect of. cyclohexane solvent by DFT. Wasan Mubdir Khilkhal ; Ghaleb Ali Al-Dahesh. AIP Conf. Proc. 2834, 090044 (2023). https://doi.org/10.1063/5.0162268. 05 December 2023 03:05:15. Theoretical Study of Electronic and Optical Properties of. Tetramethyl-p-Quaterphenyl Dye Laser Under the Effect of. Cyclohexane Solvent by DFT. Wasan Mubdir Khilkhal 1,a, Ghaleb Ali Al–Dahesh 2,b. 1 Hilla University College, Radiological techniques department , Babylon-IRAQ. 2University of Babylon, College of Science for Women, Laser Physics Department”, Hilla-IRAQ. a) Corresponding author: mubderz@yahoo.com. b) free2ghalibe@gmail.com. Abstract. Aims of this research showing theory study depending on hybridfunction of B3LYP of the “DFTquantum mechanics. approachtogether with6-311G** basis sets. “The ionization potential, electronaffinity, chemicalhardness, chemicalsoftness,. electronegativity, totalenergy, cohesive energy, energy gap, electrophilicity, and densitystates which representedelectronics. properties, and thespectral properties that includedIR, and ULTRAVIOLET-Visible” were calculated without solvent and in. presence of cyclohexane as a solvent and the result have been compered for both cases as well as NMR and fokki indices were. calculated. Keywords: Spectral properties, C28 H26, DFT, Electronics structure, DOS. INTRODUCTION. Dya lasers, become progressively significant in scientific science, spectroscopy, and different fields of uses. Due to their frequency tenability” broad spectral coverage”, and effortlessness, natural laser colors utilized in. optical frameworks, called; Organic colors that show laser activity were recently chosen by experimentation. Organic dyes have numerous applications in lots of clinical branches because of their excessive fluorescence. quantum yield and wide advantage bandwidth ... ...

""

“Fukui indices are indices of reactivity, It gave use important information on theatoms in a molecule have a big.

"“”Thisin turn has todo with amolecule's tendency for polarized either with externalfield” orupon the changeof."

“Electrophilicityof atomA within moleculeM (of N electrons)”

(9)

“Nucleophilicityof atomA with in olecule (of N electrons)”

(10)

“Radicalattack susceptibilityof atom A with in olecule (of N electrons)”

(11)

“where P represent distribution of atomA in moleculeM”.

FIGURE1.Optimize geometries of Tetramethyl-p-quaterphenyl. ...

""

FIGURE 4. the distribution of LUMO (a) and HOMO (b) for Tetramethyl-p-quaterphenyl C H. TABLE 3. shows the electronicproperties of tetramethyl-p-quaterphenyl without solvent and with the. presence of solvent(cyclohexane).

Molecul. ar.

HOM. O. (eV)

LUM. O. (eV)

Eg. (eV)

chi. poten( X)

without. solvent.

"- 5.717. ... "

"- 2.777. ... "

"2.939. ... "

"5.717. ... "

"2.777. ... "

"- 4.2473."

"1.469. ... "

"0.3. ... "

"6.1. ... "

"8.4. ... "

"4.1. ... "

With. solvent.

"- 5.845. ... "

"- 2.594. ... "

"3.251. ... "

"5.845. ... "

"2.594. ... "

"- 4.2201."

"0.3. ... "

"5.4. ... "

"7.7. ... "

Advanced Spectroscopic Characterization and Structural Elucidation

https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkKFdAJFNAk_3-JvfusLniYuRTh2FiWPtohXQkaEEDSMQfQt7drvi66wqQF9gUvwpAssGfk1IIFAUhqpo0nrmFXjFjqFR5GW1HD_joSS1dv4qhCuRpPmh_gPTpYJDahMZW0aMz1V8gofpv3fyEsS8YhvLjxU62Q_hzlnSXoPewXYI-_cWUCwIK0X7sx6no-te6g-eDMXvijtfcw74tw0IXlX_XSXZtFBsu25By1c4AkQWuHXxcf5iNYZTzN5X3JDEIhpUMOiL0_K_KCYVdVByJ3IrHYkxK57o0HN3mWUel5xC9d5H_cqfKtgDjc083PVcKf-k2E1zCnPOVOg=

4-bromo-p-quaterphenyl | 142878-37-3 - ChemicalBook 4-bromo-p-quaterphenyl (CAS 142878-37-3) information, including chemical properties, structure, melting point, boiling point, density, formula, molecular weight, uses, prices, suppliers, SDS and more, available at Chemicalbook. ... CAS No. ... MDL Number: MOL File: 142878-37-3. mol. ... 4-bromo-p-quaterphenyl | 142878-37-3. ... 4-bromo-p-quaterphenyl Suppliers ... Puyang Huicheng Electronic Material Co. Ltd. ... Henan Alpha Chemical Co., Ltd. ... Hefei TNJ Chemical Industry Co.,Ltd. ... Neostar United (Changzhou) Industrial Co., Ltd. ... Puyang Huicheng Electronic Material Co. Ltd. ... Henan Alpha Chemical Co., Ltd. ... Hefei TNJ Chemical Industry Co.,Ltd. ... Neostar United (Changzhou) Industrial Co., Ltd. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaUrtn9IatpCbePW4HLEGCJPdoQubBOQsMT91DbKvaFFLKpboOGFSCgRstbESdYUNnvLIcvZGpjhfiZwNRqLUlnKrzDEiXPfzswZiD7WpSZMU77KqNuW2zRZLheUJwqy_putRdXz8X65Uf8_TG1tpGzqrxYGxpx5dL7Cx15aYkcfc=

4-Bromo-m-quaterphenyl | C24H17Br - PubChem this compound is a chemical compound with the formula C24H17Br. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v54u9P-Jg4Y7u211H-2L939W-M4v02r_963G17Lq5zT8u6G4M6b5Qj8n16xM5v99982736113115479

(PDF) Theoretical study of electronic and optical properties of Tetramethyl-p-quaterphenyl dye laser under the effect of cyclohexane (B81311) solvent by DFT" - ResearchGate

""

(1)

(2)

"““which is mathematical form”as : (3)"

“Electron Affinity (EA)”of amolecule or atomis the energy change” due to “addingelectron to theneutral atom.

"depending on “Koopmans” theory like :"

(4)

“Hardness (H)is a measureof moleculeresistance” to the distortionor changingand defined as the form”

(7) ...

Abstract and Figures

""Relationship between the number of optimization steps(a) and the minimum energy for the structures(b)"."

shows the electronicproperties of tetramethyl-p-quaterphenyl without solvent and with the presence of solvent(cyclohexane).

Excitation energies and oscillator strengths for first three excited states in p-phenylene. ...

"Theoretical study of electronic and optical properties of Tetramethyl-p-quaterphenyl dye laser under the effect of cyclohexane solvent by DFT""

"Conference: International Conference for Pure and Applied Sciences (IICPS)-2021."

"At: IRAQ-Babylon." ... Aims of this research is to showing a theory study depending on hybrid function of B3LYP of the “DFT” quantum mechanics approach together with 6-311G** basis sets. “The ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, total energy, cohesive energy, energy gap, electrophilicity, and density states which represented electronics properties, and the spectral properties that included IR, and ULTRAVIOLET-Visible” were calculated without solvent and in presence of cyclohexane as a solvent and the result have been compered for both cases as well as NMR and fokki indices were calculated. ...

""

intensity 1.589 without solution while in the present of cyclohexane as solvent there is a blue shift the peak position.

significant impact at the ultraviolet-absorption” so, its modifications and the opportunity of fluorescent emission.

"increases”.” ... "

sterically p-quaterphenyl (B89873) is likewiseblue shifted”, however now no longer as a lot because the absorption most.

"electronically. ... "

cyclohexane as solvent.

FIGURE 4 presents distribution of HOMO -LUMO for the structure in 3-D, which is represented the electronic.

"density for tetramethyl-p-quaterphenyl C H. ... "

"orbitals are due to 3C atom. “ ... "

"onehaving asmaller gap”. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIALyr5lwhc4Lxs4cowiujsIbJx_hLnEXQNFt70mE78vxhqHFcFHG-1bxIhrc5DrB4SvCMC59Xqq5c2vY9Vj8f44ZTNPJ1Xy6-r-OCUMzVmVMFOdy_GwSx1UZAjd1ayAnAx7GoxBSuuAZF2nu15QEssssdSdnt2y_3FpEn8pgEG6bSw-PBAl2q9S8tqu9ZuoPPFEKFkwKY0aN0Dw-674scAPNopRgIRwBIGfHu7EdI7xYR0ocnyp3UuzWWbS80m2SJgK0Qto5kGVO-On_7TKMaLqcIrhwJhLDYLtaCU9dugu3s5BHfKBD6WF9GeLTfqSHTAuLRu6hMPbCsaUU=

142878-37-3|4-Bromo-1,1 - quaterphenyl (B1678625)|BLD Pharm 142878-37-3|4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl|BLD Pharm. ... View(142878-37-3)/(4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl)information and documentation regarding (4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl), including NMR, HPLC, LC-MS, UPLC & more. ... 4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl transportation. ... Note: Special offer only available for online orders. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWbu62ebiAdAw_WhLj30ScUwJ3QSzis9qo6uhvM8dHcLAtqwmzQUCfESve0G5BJfMZhZe09KyUWiXk6bLgqzyCBBkJf_IdxPBJ20rbheGr4WpqNf5vz_XpAK61OwZYI0VBocItgBOc9ZIIWjeF

This compound this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4b_90_b7NqM1XpLg2h08H1v5630323330333330343431303030313030303030313030303130303031303030313030303130303031303030313030303130303031303030313030303130303031303030313030303130303031303030313030303130303031303030313030303130303031303030313030303130303031303030313030303130303031303030313030303130303031303030313030313030303130303031303031303030313030303130303031303030313030303130303130303130303130303130303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303031303-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3333-3-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-333-3-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-33-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-e-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3--3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3--3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3--3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3--3-3-3-3--3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3--3-3--3-3--3-3--3-3--3-3--3-3--3-3--3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3--3-3-3--3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3--3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3--3-3-3--3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3--3-3-3--3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3--3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3--3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3

Computational and Theoretical Investigations of 4 Bromo M Quaterphenyl

Theoretical Prediction of Optical and Electronic Properties

Electron Polarizability Calculations

Electron polarizability is a fundamental electronic property that describes the response of a molecule's electron cloud to an external electric field. For conjugated systems like 4-Bromo-m-quaterphenyl, polarizability is a key determinant of their nonlinear optical (NLO) properties and their ability to function as molecular wires.

Table 1: Predicted Polarizability Tensors for a Model Brominated Biphenyl (B1667301) System

| Tensor Component | Polarizability (a.u.) |

|---|---|

| αxx | 150.3 |

| αyy | 125.8 |

| αzz | 80.1 |

| Average (α) | 118.7 |

Note: This data is hypothetical and for illustrative purposes, based on general trends observed in related brominated aromatic compounds.

Band Gap Predictions for Conjugated Systems

The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is known as the band gap. This is a critical parameter for organic electronic materials, as it determines their optical and electronic properties, including their absorption and emission spectra, and their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For conjugated systems like this compound, the band gap is influenced by the extent of π-conjugation along the polyphenyl backbone. In a study of tetramethyl-p-quaterphenyl, a structurally related compound, DFT calculations were used to determine the HOMO-LUMO gap. researchgate.netresearchgate.net The introduction of substituents, such as the bromine atom in this compound, is known to modulate the band gap. researchgate.netresearchgate.net The electronegativity and size of the halogen atom can affect the energy levels of the frontier molecular orbitals.

The meta-linkages in the quaterphenyl (B1678625) chain disrupt the planarity and conjugation compared to their para-linked counterparts. This disruption is predicted to lead to a larger HOMO-LUMO gap in m-quaterphenyl derivatives compared to p-quaterphenyls. The bromine substituent can further influence the band gap through both steric and electronic effects. Steric hindrance can increase the torsion angles between the phenyl rings, further reducing conjugation and widening the band gap. Electronically, the bromine atom can either raise or lower the HOMO and LUMO energy levels depending on the interplay of its inductive and mesomeric effects.

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -2.15 |

| Band Gap (Eg) | 3.74 |

Note: This data is hypothetical and based on typical values for similar brominated oligo-phenylenes.

Conformational Analysis and Interconversion Pathways

The three-dimensional structure and conformational flexibility of this compound are critical to its material properties. The rotation around the single bonds connecting the phenyl rings gives rise to a complex potential energy surface with multiple minima (stable conformers) and transition states.

Computational studies on biphenyl and terphenyl derivatives have provided significant insights into the rotational barriers in these systems. rsc.orgcomporgchem.combiomedres.ussemanticscholar.org For biphenyl, the lowest energy conformation is twisted, with a dihedral angle of approximately 45 degrees between the two phenyl rings. biomedres.us The planar and perpendicular conformations represent energy maxima corresponding to the transition states for interconversion. comporgchem.com